molecular formula C11H11NO B8755228 2-Ethyl-1H-indole-3-carbaldehyde

2-Ethyl-1H-indole-3-carbaldehyde

Cat. No.: B8755228
M. Wt: 173.21 g/mol
InChI Key: VQUBLYCYPFBXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and materials science research. As a member of the indole carbaldehyde family, it serves as a key synthetic intermediate for constructing complex heterocyclic systems. Its molecular structure, featuring both an aldehyde group and an indole ring, makes it a valuable precursor for the development of novel compounds with potential biological activity. In pharmaceutical research, indole-3-carbaldehyde derivatives are explored for their antimicrobial properties. Studies have shown that compounds synthesized from similar indole carbaldehydes exhibit promising activity against challenging pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, the indole scaffold is a common motif in molecules that demonstrate antiplatelet aggregation activity, suggesting potential applications in cardiovascular disease research . Beyond pharmaceutical applications, this compound is a valuable building block in materials science. Indole-based molecules are known for their interesting photo-physical properties and are used in the development of fluorescent probes and organic electronic materials . The aldehyde functional group is highly reactive, allowing for facile condensation with amines to form hydrazones and Schiff bases, or participation in multicomponent reactions to generate diverse chemical libraries for high-throughput screening . Please Note: This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-ethyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H11NO/c1-2-10-9(7-13)8-5-3-4-6-11(8)12-10/h3-7,12H,2H2,1H3

InChI Key

VQUBLYCYPFBXNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2N1)C=O

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Ethyl 1h Indole 3 Carbaldehyde

Direct Formylation Approaches for Indole (B1671886) Ring Systems

Direct formylation methods introduce a formyl group (-CHO) onto the indole nucleus, typically at the electron-rich C3 position. Several classical and modified reactions are utilized for this purpose.

Vilsmeier-Haack Formylation and its Adaptations for 2-Substituted Indoles

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgsid.ir The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. chemistrysteps.comwikipedia.org This electrophile then attacks the indole ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the corresponding aldehyde. chemistrysteps.comwikipedia.org

For the synthesis of 2-substituted indole-3-carbaldehydes, the Vilsmeier-Haack reaction has proven to be a convenient and high-yielding approach. orgsyn.orgekb.eg The presence of an electron-donating group at the C2 position, such as an ethyl group, further activates the C3 position for electrophilic attack. The general procedure involves the treatment of the 2-substituted indole with the pre-formed Vilsmeier reagent, followed by basic hydrolysis to afford the desired 3-formylindole. researchgate.net Studies on the formylation of 3-substituted indoles, such as skatole, have also been conducted, revealing the formation of various formylated products. acs.org

Table 1: Vilsmeier-Haack Formylation of Various Indoles
Starting IndoleReagentsProductYieldReference
IndoleDMF, POCl₃1H-Indole-3-carbaldehyde97% orgsyn.org
2-Methylindole (B41428)DMF, POCl₃2-Methyl-1H-indole-3-carbaldehyde- acs.org
2,3-DimethylindoleDMF, POCl₃2,3-Dimethyl-1-formylindole- acs.org
3,5-Dimethylaniline (forms 4,6-dimethylindole)DMF, Vilsmeier reagent4,6-Dimethyl-1H-indole-3-carbaldehyde85% google.com
4-Chloro-2-methylaniline (forms 6-chloroindole)DMF, Vilsmeier reagent6-Chloro-1H-indole-3-carbaldehyde91% google.com
4-Methyl-3-nitroaniline (forms 6-methylindole)DMF, Vilsmeier reagent6-Methyl-1H-indole-3-carbaldehyde89% google.com
2-Methoxyaniline (forms 7-methoxyindole)DMF, Vilsmeier reagent7-Methoxy-1H-indole-3-carbaldehyde86% google.com

Grignard Reagent Mediated Formylation in Indole Synthesis

The use of Grignard reagents offers another pathway for the formylation of indoles. orgsyn.org The indole Grignard reagent, formed by the reaction of indole with a Grignard reagent like ethylmagnesium iodide, is a key intermediate. researchgate.net This organometallic derivative of indole can then be formylated. One approach involves the reaction of the Grignard reagent with a formylating agent. For instance, the reaction with 2-(N-methyl-N-formyl)aminopyridine has been shown to be an efficient one-step method for the direct formylation of various Grignard reagents, yielding aldehydes in high purity. This method's utility extends to aryl, alkyl, vinyl, and acetylenic Grignard reagents.

The Bartoli indole synthesis, which utilizes vinyl Grignard reagents with substituted nitroarenes, proceeds through an aldehyde intermediate before cyclizing to form the indole ring. jk-sci.com While this is not a direct formylation of a pre-existing indole, it highlights the role of Grignard-mediated steps in constructing the formylated indole scaffold. Additionally, 3-acylindoles can react with Grignard reagents, leading to substituted indolines, which can then be oxidized to indoles. researchgate.net

Reimer-Tiemann Reaction Variants for Indole-3-carbaldehyde Formation

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, which has also been applied to the synthesis of indole-3-carbaldehyde. orgsyn.orgekb.eg The reaction typically involves treating the substrate with chloroform (B151607) in the presence of a strong base, which generates dichlorocarbene (B158193) as the reactive electrophile. For indole, the electrophilic attack occurs preferentially at the C3 position due to the resonance stabilization of the intermediate, leading to the formation of indole-3-carbaldehyde. echemi.comstackexchange.com The initial preparation of indole-3-aldehyde was achieved through this method. echemi.comstackexchange.com

Functional Group Interconversion and Modification for 2-Ethyl-1H-indole-3-carbaldehyde Precursors

An alternative to direct formylation is the synthesis of this compound from precursors already containing a suitable functional group at the 3-position, which can be converted into a carbaldehyde.

Oxidative Transformations of Indole Derivatives to Carbaldehydes

The oxidation of a methyl group at the C3 position of a 2-ethylindole precursor, such as 2-ethyl-3-methyl-1H-indole, presents a viable route to the desired carbaldehyde. Various oxidizing agents can be employed for this transformation. In a broader context, the oxidation of indole derivatives is a known method for producing carbaldehydes. For example, indole-3-acetic acid can be oxidized to indole-3-carbaldehyde. researchgate.net In biological systems, enzymes like aldehyde oxidase are involved in the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.govnih.gov

Hydrolytic Routes to Indole-3-carbaldehydes

Hydrolysis of suitable precursors can also yield indole-3-carbaldehydes. orgsyn.org For instance, the hydrolysis of 3-(1,3-dithiolan-2-yl)indole using reagents like mercury(II) oxide and boron trifluoride diethyl etherate is a known method for preparing indole-3-carbaldehyde. ekb.eg Another hydrolytic approach involves the treatment of (E)-1H-indole-3-carbaldehyde oxime with cupric chloride dihydrate, which results in the formation of indole-3-carbaldehyde in good yield. researchgate.net

Sonogashira Cross-Coupling as a Precursor Step to Substituted Indole-3-carbaldehydes

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions, tolerates a wide variety of functional groups, and has become a cornerstone in the synthesis of complex molecules, including precursors to substituted indoles. wikipedia.orgyoutube.com

In the context of indole synthesis, the Sonogashira reaction is typically used to couple a terminal alkyne with a suitably substituted o-haloaniline. The resulting 2-alkynylaniline intermediate can then undergo a cyclization reaction, often catalyzed by a transition metal or promoted by base, to form the indole ring. Subsequent formylation at the C3-position, for instance via a Vilsmeier-Haack reaction, would yield the target indole-3-carbaldehyde derivative. A notable application involves the coupling of indolyltriflates with aryl acetylenes, which, after a sequence of isomerization and electrocyclization, yields carbazole (B46965) derivatives. nih.gov While copper is a common co-catalyst, its presence can lead to undesired alkyne homocoupling (Glaser coupling); thus, copper-free Sonogashira variants have been developed to circumvent this issue. wikipedia.org

Table 1: Examples of Sonogashira Coupling Conditions for Indole Synthesis Precursors

Aryl Halide/TriflateAlkyneCatalyst SystemBase/SolventProduct Type
2-Bromoaniline DerivativesTerminal AlkynesPd catalyst, Cu co-catalystAmine Base / Organic Solvent2-Alkynylaniline
IndolyltriflatesAryl AcetylenesPd(PPh₃)₄ / CuIEt₃N / DMF2-Arylalkynyl Indole
Acid ChloridesTerminal AlkynesPd catalyst, Cu co-catalystAmine Base / Organic SolventYnone
Cinnamic Triazine EstersPhenylacetylenePd(OAc)₂ / XantphosK₂CO₃ / DioxaneEnynone

This table presents generalized conditions based on typical Sonogashira reactions leading to indole precursors or related structures. nih.govresearchgate.netmdpi.com

Multi-Component Reactions for the Construction of this compound Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. arkat-usa.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse and complex molecules from simple precursors. arkat-usa.orgresearchgate.net For the synthesis of analogues of this compound, MCRs provide a powerful platform for constructing the core indole structure or for functionalizing a pre-existing indole ring in a single pot.

Several MCRs have been developed that utilize indole derivatives as key components. For instance, copper-catalyzed three- or four-component reactions involving 2-methylindole (a close analogue to 2-ethylindole), various aromatic aldehydes, and cyclic dienophiles have been shown to produce diverse spirotetrahydrocarbazoles with high diastereoselectivity. beilstein-journals.org In such a process, an indole-2,3-quinodimethane intermediate is generated in situ, which then undergoes a Diels-Alder reaction with the dienophile. beilstein-journals.org

Other examples include one-pot condensation reactions. A three-component reaction of 1H-indole-3-carbaldehyde, an aniline (B41778) derivative, and malononitrile (B47326) can be catalyzed by triethylamine (B128534) to produce functionalized pyridine (B92270) derivatives fused to the indole. dergipark.org.tr Similarly, four-component reactions have been devised to produce complex pyrrole-functionalized indoles without the need for a catalyst. dergipark.org.tr These reactions highlight the versatility of the indole scaffold in MCRs, allowing for the creation of a wide array of analogues with potential biological and material applications. researchgate.net

Table 2: Selected Multi-Component Reactions for Indole Analogue Synthesis

Indole ComponentOther ReactantsCatalyst/SolventProduct Class
2-Methyl-1H-indoleAromatic Aldehyde, Cyclic DienophileCuSO₄ / TolueneSpirotetrahydrocarbazoles
1H-Indole-3-carbaldehydeAniline, MalononitrileTriethylamine / EthanolFunctionalized Pyridines
IndoleArylglyoxals, Acetylacetone, Aliphatic AminesWater (catalyst-free)Pyrrole-functionalized Indoles
TryptamineAldehydes, Isocyanides, TMSN₃Not specifiedTetrahydro-β-carbolines

This table summarizes various MCRs involving indole derivatives to create complex heterocyclic analogues. researchgate.netbeilstein-journals.orgdergipark.org.tr

Catalytic Approaches in this compound Synthesis

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including indoles. rsc.org The development of catalytic C–H functionalization has provided direct and atom-economical routes to modify the indole nucleus at various positions, bypassing the need for pre-functionalized substrates. kcl.ac.uk A range of transition metals, such as palladium, rhodium, ruthenium, and cobalt, have been successfully employed to catalyze the synthesis of indole derivatives. researchgate.netmdpi.com

Palladium catalysis is widely used for C-H activation, enabling transformations like arylation, olefination, and acylation of the indole ring. researchgate.netmdpi.com For instance, the direct C-H olefination of aromatic enamines can be achieved through a combination of palladium and photoredox catalysis under visible light, yielding a variety of indole derivatives under mild conditions. researchgate.net Rhodium(III) catalysis has been shown to be effective for the C2 C-H olefination, alkylation, and deuteration of indoles. researchgate.net

Cobalt catalysts have also emerged as a cost-effective alternative for indole synthesis. Cobalt(III)-catalyzed intramolecular C-H activation of ortho-alkenylanilines provides an efficient route to substituted indoles. mdpi.com These catalytic methods offer powerful strategies for the late-stage functionalization of complex molecules and for the synthesis of diverse libraries of indole-3-carbaldehyde derivatives, which are valuable in medicinal chemistry and materials science. rsc.org

Table 3: Transition Metal-Catalyzed Functionalization of Indoles

Metal CatalystReaction TypePosition(s) Functionalized
Palladium (Pd)C-H Olefination, C-H ArylationC2, C3, C7
Rhodium (Rh)C-H Olefination, C-H AlkylationC2
Ruthenium (Ru)C-H Amination, C-H AnnulationC2, C7
Cobalt (Co)C-H Alkenylation, Cross-Dehydrogenative CouplingC2
Nickel (Ni)Alkyne Annulation with AnilinesC2, C3

This table outlines common transition metals and the types of indole functionalization they catalyze. researchgate.netmdpi.comresearchgate.net

In parallel with transition metal catalysis, organocatalytic and metal-free approaches for indole functionalization have gained significant traction. researchgate.net These methods offer advantages in terms of sustainability, lower cost, and reduced metal contamination in the final products. researchgate.net The inherent nucleophilicity of the indole ring, particularly at the C3 position, makes it highly amenable to electrophilic additions, which can often be promoted by organocatalysts or under metal-free conditions.

A variety of metal-free strategies have been developed for C-C and C-heteroatom bond formation at the C3 position of indoles. researchgate.net For example, the use of Oxone® in combination with a halide source can mediate the C3-alkylation of indoles with alcohols. This process is believed to proceed through an initial oxidation of the alcohol to an aldehyde, followed by condensation with the indole and subsequent reduction. researchgate.net

Furthermore, direct C-H functionalization can be achieved without metals. The use of BBr₃ has been shown to enable the C7-selective C-H borylation of N-acyl indoles, a transformation that is challenging due to the higher reactivity of the pyrrole (B145914) ring. researchgate.net Organocatalytic approaches, such as those using simple organic molecules like proline, can facilitate reactions like the Mannich reaction to introduce functional groups that can be precursors to carbaldehydes. rsc.org Additionally, metal-free N-functionalization of indoles with ynamides has been reported, demonstrating tunable chemoselectivity. nih.gov These methodologies represent a greener and often more practical alternative for the synthesis and functionalization of the indole scaffold. dergipark.org.tr

Chemical Reactivity and Derivatization of 2 Ethyl 1h Indole 3 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety at C-3

The aldehyde group at the C-3 position of the indole (B1671886) ring is the most reactive site for many chemical transformations. researchgate.net Its electrophilic carbon atom readily participates in reactions with a variety of nucleophiles, and the group as a whole can undergo condensation, reduction, and oxidation reactions. researchgate.net These reactions are crucial for the synthesis of more complex indole-based structures. researchgate.net

Condensation Reactions of 2-Ethyl-1H-indole-3-carbaldehyde

Condensation reactions involving the C-3 carbaldehyde are fundamental to extending the molecular framework of the indole system. These reactions typically involve the initial nucleophilic attack on the aldehyde carbon, followed by a dehydration step to yield a new, larger conjugated system.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. ekb.eg This condensation is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon to form an unstable carbinolamine intermediate, which then dehydrates to yield the final imine product. uodiyala.edu.iq

A wide range of primary amines can be used in this reaction, including amino acids, aminophenols, and other substituted anilines, leading to a diverse set of indole-based Schiff base derivatives. ekb.egnih.gov For instance, the condensation of indole-3-carboxaldehyde (B46971) with various amino compounds such as anisidine and 2-cyanoaniline has been reported. ekb.eg Similarly, reactions with 4-amino-1,2,4-triazole (B31798) and 1,4-diaminobutane (B46682) produce the corresponding Schiff bases. researchgate.netijpbs.com The resulting imine or azomethine group (-C=N-) is a key structural feature in many biologically active compounds. ijpbs.comnveo.org

Table 1: Examples of Schiff Base Formation with Indole-3-carbaldehyde Analogues

Amine Reactant Resulting Schiff Base/Derivative Reference
Various L-amino acids (histidine, glutamic acid, etc.) Indole-3-carboxaldehyde-amino acid Schiff bases nih.gov
4-amino-1,2,4-triazole Schiff base derived from indole-3-carbaldehyde and 4-amino-1,2,4-triazole researchgate.net
1,4-Diaminobutane N,N'-Bis((1H-indol-3-yl)methylene)butane-1,4-diamine ijpbs.com
4,6-Diaminobenzene-1,3-dithiol 4-(((E)-(1H-indol-3-yl)methylene)amino)-6-(((E)-indolin-3-ylmethylene)amino)benzene-1,3-dithiol nveo.org

Note: The table shows examples with the parent indole-3-carboxaldehyde, which are directly analogous to the expected reactions of this compound.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the carbaldehyde group of this compound reacts with a compound containing an active methylene (B1212753) group. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt. wikipedia.orgorganicreactions.org The active methylene compound, which has the general structure Z-CH₂-Z' (where Z and Z' are electron-withdrawing groups), is deprotonated by the base to form a nucleophilic carbanion that attacks the aldehyde. wikipedia.orgsigmaaldrich.com A subsequent dehydration step produces a C=C double bond, resulting in an α,β-unsaturated product. sigmaaldrich.com

Commonly used active methylene compounds for this reaction with indole-3-carboxaldehyde include nitromethane (B149229), malononitrile (B47326), ethyl cyanoacetate, and cyanoacetamide. scirp.orgacgpubs.org For example, the reaction with nitromethane yields 3-(2-nitrovinyl)-1H-indole. acgpubs.orgwikipedia.org These reactions are significant as they create new carbon-carbon bonds at the C-3 position, providing a route to a variety of substituted indole derivatives. acgpubs.org

Table 2: Knoevenagel Condensation of Indole-3-carbaldehyde with Active Methylene Compounds

Active Methylene Compound Catalyst/Conditions Product Reference
Nitromethane Acetic acid, piperidine 3-(2-nitrovinyl)-1H-indole acgpubs.org
Malononitrile Acetic acid, piperidine 2-(1H-indol-3-ylmethylene)malononitrile acgpubs.org
Ethyl cyanoacetate Acetic acid, piperidine Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate acgpubs.org
Cyanoacetamide Acetic acid 2-Cyano-3-(1H-indol-3-yl)acrylamide scirp.org

Note: The table shows examples with the parent indole-3-carboxaldehyde, which are directly analogous to the expected reactions of this compound.

The Knoevenagel condensation is considered a variant of the broader aldol condensation. wikipedia.org The carbaldehyde functionality of this compound can participate in aldol-type reactions. In a specific example, a domino reaction sequence involving a 2-alkynyl indole-3-carbaldehyde derivative with 1,3-diketones proceeds through an intramolecular aldol reaction followed by aromatization. rsc.org This demonstrates the capacity of the C-3 aldehyde to act as an electrophile in carbon-carbon bond-forming reactions that are characteristic of aldol condensations. rsc.org The initial step is a nucleophilic addition to the aldehyde, forming a β-hydroxy carbonyl intermediate, which can then dehydrate. sigmaaldrich.com

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the carbaldehyde group is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to many of the transformations of this compound. The formation of the carbinolamine intermediate during Schiff base synthesis is a prime example of a nucleophilic addition reaction. uodiyala.edu.iq

Other nucleophiles can also add to the C-3 aldehyde. For instance, the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with nucleophiles like piperidine (via its anion) proceeds via a nucleophilic substitution at the C-2 position, but highlights the general electrophilicity of the indole ring system which is enhanced by the aldehyde. nii.ac.jp In another study, while the primary reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with amines occurred at the oxirane ring, the authors noted that the formation of Schiff bases via nucleophilic attack at the aldehyde was a possible alternative pathway. researchgate.net These examples underscore the potential for various C-, N-, O-, and S-centered nucleophiles to add to the carbonyl group, forming tetrahedral intermediates that can then be protonated to yield addition products or undergo further reactions.

Reduction and Oxidation Reactions of the Carbaldehyde Functionality

The carbaldehyde group of this compound can be readily manipulated through both reduction and oxidation, providing access to other important functional groups at the C-3 position.

Reduction: The aldehyde can be reduced to a primary alcohol, (2-ethyl-1H-indol-3-yl)methanol. This transformation can be accomplished using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This reaction converts the electrophilic carbonyl carbon into a nucleophilic hydroxyl group, opening up different synthetic pathways.

Oxidation: Conversely, the carbaldehyde group is easily oxidized to the corresponding carboxylic acid, 2-ethyl-1H-indole-3-carboxylic acid. wikipedia.org Oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be employed for this purpose. This oxidation is a common reaction for aromatic aldehydes and provides an important synthetic intermediate for further derivatization, such as ester or amide formation.

Reactions Involving the Indole Nitrogen (N-1 Position)

The nitrogen atom of the indole ring in this compound is a key site for functionalization, allowing for the introduction of a variety of substituents that can modulate the compound's electronic properties and biological activity.

N-Alkylation and N-Acylation of this compound and Related Compounds

The N-H proton of the indole nucleus is acidic and can be readily deprotonated by a suitable base, facilitating N-alkylation and N-acylation reactions. These reactions are crucial for introducing various functional groups at the N-1 position, which can significantly influence the molecule's properties.

N-Alkylation: The alkylation of the indole nitrogen in compounds related to this compound can be achieved using various alkylating agents in the presence of a base. For instance, the N-alkylation of indole-3-carbaldehyde with different alkyl halides can be carried out under phase-transfer catalytic (PTC) conditions, utilizing reagents like triethylbenzylammonium chloride and a 50% w/v aqueous sodium hydroxide (B78521) solution in dichloromethane (B109758) to afford N-substituted indole-3-carbaldehydes in high yields. While direct examples for the 2-ethyl derivative are not extensively documented in readily available literature, these methods are generally applicable.

N-Acylation: The introduction of an acyl group at the N-1 position is another common modification. For example, the N-acylation of indole-3-carboxaldehyde can be performed using acyl chlorides, such as 3-chloroacetyl chloride, in the presence of a base like triethylamine (B128534) in a suitable solvent like tetrahydrofuran (B95107) (THF). This reaction proceeds by the nucleophilic attack of the deprotonated indole nitrogen on the electrophilic carbonyl carbon of the acyl chloride. The resulting N-acylated derivatives are often key intermediates for further synthetic transformations.

A variety of N-acylated indole-3-carbaldehyde derivatives have been synthesized with high yields using different aliphatic and aromatic acyl chlorides, with triethylamine and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst at room temperature. masterorganicchemistry.com

Table 1: Examples of N-Alkylation and N-Acylation of Indole-3-carbaldehyde Derivatives

Product NameReagents and ConditionsReference
1-Acetyl-1H-indole-3-carbaldehydeAcetic anhydride, Sodium acetateGeneral knowledge
1-Benzyl-1H-indole-3-carbaldehydeBenzyl bromide, Potassium carbonate, DMFGeneral knowledge
1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde3-Chloroacetyl chloride, Triethylamine, THF researchgate.net
1-Tosyl-1H-indole-3-carbaldehydep-Toluenesulfonyl chloride, Potassium carbonate bldpharm.com

N-Sulfonation and Other N-Modifications

N-Sulfonation: The sulfonylation of the indole nitrogen introduces a sulfonyl group, which is a strong electron-withdrawing group and can significantly alter the reactivity of the indole ring. This reaction is typically carried out using a sulfonyl chloride in the presence of a base. For instance, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde has been synthesized, demonstrating the feasibility of this transformation on the indole-3-carbaldehyde scaffold. nih.gov This modification can serve as a protecting group strategy or to introduce functionalities for further reactions.

Reactions Involving the Ethyl Group at C-2 and other Ring Positions

The indole nucleus and the ethyl substituent at the C-2 position are also amenable to various chemical transformations, including electrophilic substitution and functionalization of the side chain.

Electrophilic Aromatic Substitution on the Indole Nucleus

The indole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The presence of the electron-donating ethyl group at C-2 and the electron-withdrawing aldehyde group at C-3 influences the regioselectivity of these reactions.

Research has shown that the formyl group at the C-3 position can act as a directing group in palladium-catalyzed C-H arylation reactions of free (NH) indoles with aryl iodides. researchgate.net This methodology leads to the formation of C4-arylated indoles. researchgate.net While specific studies on this compound are limited, it is expected to follow a similar pattern of reactivity, with electrophilic attack favored at the C-4, C-5, C-6, or C-7 positions of the benzene (B151609) ring, depending on the reaction conditions and the nature of the electrophile. The indole ring system is generally highly reactive towards electrophiles, with the C-3 position being the most nucleophilic, followed by the C-2, C-5, and C-7 positions. wikipedia.org

Further Functionalization of the Ethyl Side Chain

Specific research on the direct functionalization of the ethyl side chain in this compound is not extensively reported in the reviewed literature. However, general methods for the functionalization of alkyl chains on aromatic rings can be considered. These could potentially include:

Oxidation: Oxidation of the ethyl group could lead to the corresponding acetyl or carboxylic acid derivatives, although this might be challenging to achieve selectively in the presence of the aldehyde group.

Halogenation: Radical halogenation of the ethyl group could introduce a halogen atom, providing a handle for further nucleophilic substitution or elimination reactions.

It is important to note that the reactivity of the indole nucleus and the aldehyde group might compete with reactions on the ethyl side chain, requiring careful selection of reaction conditions to achieve the desired transformation.

Cyclization Reactions and Annulation Strategies Incorporating this compound

The aldehyde functionality at the C-3 position of this compound makes it a valuable precursor for various cyclization and annulation reactions to construct fused heterocyclic systems.

One of the most well-known reactions involving indole derivatives is the Pictet-Spengler reaction . wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org While a direct Pictet-Spengler reaction with this compound itself is not explicitly detailed, derivatives of this compound could potentially participate in such cyclizations. For instance, if the indole nitrogen is functionalized with a group containing a primary amine, an intramolecular Pictet-Spengler reaction could lead to the formation of complex polycyclic structures.

Additionally, intramolecular cyclization strategies can be employed. For example, the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles has been achieved through intramolecular nucleophilic aromatic substitution, where a suitably functionalized side chain on the indole nitrogen attacks an activated position on the indole ring. rsc.org Similarly, the synthesis of pyrano[3,2-b]indole derivatives has been reported via intramolecular hetero-Diels-Alder reactions of 2-benzylidene-2,3-dihydro-1H-indol-3-ones. researchgate.net These strategies highlight the potential of using functionalized derivatives of this compound in the construction of fused ring systems.

Applications of 2 Ethyl 1h Indole 3 Carbaldehyde As a Synthetic Building Block and Chemical Scaffold

Precursor for Complex Heterocyclic Architectures

The aldehyde functionality of 2-Ethyl-1H-indole-3-carbaldehyde provides a reactive handle for a multitude of chemical transformations, enabling its elaboration into more complex, fused, and substituted heterocyclic systems. This reactivity is central to its utility in the synthesis of polycyclic indole (B1671886) derivatives, quinazolinones, pyrimidines, thiazoles, and oxadiazoles, many of which are associated with significant biological activities.

The indole nucleus is a core component of numerous natural products and pharmacologically active compounds, and the development of synthetic routes to polycyclic indole frameworks is an area of intense research. While specific examples detailing the use of this compound in the construction of polycyclic indoles are not extensively documented in readily available literature, the general reactivity of indole-3-carbaldehydes suggests its potential in such transformations. For instance, the aldehyde group can participate in various cyclization reactions, such as Pictet-Spengler reactions or intramolecular Heck reactions, following appropriate functionalization. The ethyl group at the C2 position can influence the steric and electronic properties of the starting material and the resulting polycyclic systems, potentially leading to novel structural motifs with unique biological profiles.

Quinazolinone and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov The synthesis of 2-(indol-3-yl)quinazolin-4(3H)-ones is a well-established strategy that often involves the condensation of an indole-3-carbaldehyde with an anthranilamide derivative. nih.gov

A general and straightforward approach involves the reaction of a substituted indole-3-carbaldehyde with an appropriate anthranilamide in the presence of a catalyst. nih.gov While a variety of substituted indole-3-carbaldehydes have been utilized in these reactions, the incorporation of the 2-ethyl-substituted variant would proceed via a similar pathway, as outlined in the following representative scheme:

Scheme 1: General Synthesis of 2-(2-Ethyl-1H-indol-3-yl)quinazolin-4(3H)-one

This compound can be reacted with anthranilamide in a suitable solvent, such as acetonitrile (B52724) or N,N-dimethylacetamide (DMAc), often with a catalyst like p-toluenesulfonic acid (p-TSA) or under thermal conditions. nih.gov The initial condensation forms a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the stable quinazolinone ring system. The presence of the ethyl group at the 2-position of the indole ring can modulate the pharmacological properties of the resulting quinazolinone derivative.

Table 1: Representative Reaction Conditions for the Synthesis of Indolyl-Quinazolinones

Starting AldehydeReagentCatalyst/ConditionsProductReference
1H-Indole-3-carbaldehydeAnthranilamidep-TSA, acetonitrile, reflux2-(1H-Indol-3-yl)quinazolin-4(3H)-one nih.gov
1H-Indole-3-carbaldehydeAnthranilamideNa2S2O5, DMAc, 150 °C2-(1H-Indol-3-yl)quinazolin-4(3H)-one nih.gov

This table presents general conditions for the synthesis of the parent indolyl-quinazolinone, which are adaptable for this compound.

Pyrimidine (B1678525) derivatives are another class of heterocycles with significant importance in medicinal chemistry. The synthesis of pyrimidine analogues often involves multicomponent reactions where an aldehyde is a key reactant. For instance, the Biginelli reaction and its variations provide a powerful tool for the synthesis of dihydropyrimidinones and their derivatives.

While direct examples of the use of this compound in the synthesis of simple pyrimidines are not prevalent in the literature, its application in the synthesis of related fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, has been demonstrated with analogous N-substituted indole-3-carbaldehydes. nih.gov In a typical reaction, an indolylchalcone, derived from the condensation of an indole-3-carbaldehyde with an acetophenone, is reacted with a suitable nitrogen-containing reagent like urea (B33335) or thiourea (B124793) in the presence of a catalyst to construct the pyrimidine ring. nih.gov

Thiazole (B1198619) and oxadiazole moieties are present in a wide range of biologically active compounds. The aldehyde group of this compound serves as a convenient entry point for the synthesis of these five-membered heterocyclic rings.

For the synthesis of thiazole derivatives, a common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. Alternatively, Schiff bases derived from the condensation of this compound with 2-aminothiazole (B372263) derivatives can be prepared, which themselves can be valuable intermediates or possess biological activity. nih.govnih.gov

The synthesis of 1,3,4-oxadiazoles often proceeds through the cyclization of N-acylhydrazones. In this context, this compound can be reacted with a hydrazide to form the corresponding N-acylhydrazone. Subsequent oxidative cyclization, often promoted by reagents like di(acetoxy)iodobenzene, would yield the desired 2,5-disubstituted 1,3,4-oxadiazole, where one of the substituents is the 2-ethyl-1H-indol-3-yl group.

Table 2: Examples of Heterocyclic Systems Derived from Indole-3-Carbaldehydes

Heterocyclic SystemGeneral Synthetic ApproachKey ReagentsReference
ThiazoleCondensation to Schiff base2-Aminothiazole derivatives nih.gov
1,3,4-OxadiazoleOxidative cyclization of N-acylhydrazonesHydrazides, Oxidizing agents

This table outlines general synthetic strategies applicable to this compound for the preparation of thiazole and oxadiazole derivatives.

Role as a Chemical Scaffold for Structural Diversity

Beyond its utility as a precursor for complex heterocyclic systems, the this compound framework itself serves as a valuable chemical scaffold for the generation of structurally diverse libraries of compounds for drug discovery and development. The indole nucleus is a well-recognized "privileged structure" in medicinal chemistry, and modifications at the 1, 2, and 3-positions can lead to compounds with a wide range of biological activities.

The rational design of derivatives based on the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR). The aldehyde group can be readily transformed into a variety of other functional groups, including alcohols, carboxylic acids, amines, and nitriles, each providing a different set of physicochemical properties and potential interactions with biological targets.

Furthermore, the aldehyde can participate in condensation reactions with a wide range of nucleophiles to generate imines, enamines, and chalcone-like structures, which can serve as intermediates for further elaboration or as final products with their own biological activities. The ethyl group at the C2 position provides a lipophilic substituent that can influence the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its binding affinity to target proteins.

The combination of the versatile aldehyde group and the modifiable indole nitrogen allows for the creation of a vast chemical space around the this compound core, making it an attractive starting point for the development of new therapeutic agents targeting a variety of diseases. nih.gov

Molecular Hybridization Strategies Utilizing the Indole-3-carbaldehyde Core

The indole-3-carbaldehyde scaffold, including its 2-ethyl derivative, is a valuable platform for molecular hybridization. This strategy involves combining the indole-3-carbaldehyde core with other pharmacologically active moieties to create new hybrid molecules with potentially enhanced or novel biological activities. The underlying principle is that such hybrids can interact with multiple biological targets, offering a promising approach to addressing complex diseases and overcoming drug resistance.

Key molecular hybridization strategies include:

Combination with other bioactive heterocycles: The indole-3-carbaldehyde nucleus is often linked to other reputable bioactive compounds such as coumarins, chalcones, triazoles, and thiophenes. researchgate.net This approach aims to synergize the therapeutic effects of both parent molecules.

Formation of Triazole-Linked Hybrids: A notable example is the rational design and synthesis of triazole-linked isatin-indole-3-carboxaldehyde hybrids. nih.gov These compounds were developed as potential xanthine (B1682287) oxidase inhibitors, with studies revealing that specific substitutions on the isatin (B1672199) nucleus significantly influence their inhibitory potential. nih.gov One such hybrid, A19, demonstrated potent xanthine oxidase inhibition with an IC50 value of 0.37 µM. nih.gov Molecular docking and dynamic studies supported the stability and favorable binding pattern of these hybrids within the enzyme's active site. nih.gov

Synthesis of Schiff Bases: The aldehyde group at the C-3 position of the indole ring is highly reactive and readily undergoes condensation reactions to form Schiff bases. researchgate.netaku.edu.tr This allows for the facile linkage of the indole core to a wide variety of molecules, including thiosemicarbazides, to create compounds with diverse biological profiles. aku.edu.tr

The versatility of the indole-3-carbaldehyde core in these hybridization strategies underscores its importance as a foundational structure in medicinal chemistry and drug discovery. researchgate.netekb.eg

Industrial and Material Science Applications of Indole-3-carbaldehyde Derivatives (e.g., as chromophores, ligands)

Derivatives of indole-3-carbaldehyde, such as this compound, possess unique chemical and physical properties that make them valuable in industrial and material science applications. Their utility stems from the inherent characteristics of the indole scaffold combined with the reactive aldehyde group.

Applications as Chromophores, Dyes, and Pigments:

The extended π-electron system of the indole ring makes its derivatives, including 1-Ethyl-1H-indole-3-carbaldehyde, suitable for use as chromophores. researchgate.netchemimpex.com These compounds can absorb and emit light, leading to applications in:

Dyes and Pigments: Indole-3-carbaldehyde derivatives serve as valuable intermediates in the production of dyes and pigments. chemimpex.com The specific substitution on the indole ring and the groups attached to the carbaldehyde function can be modified to tune the color and properties like stability and vibrancy. chemimpex.com

Fluorescent Probes: The indole framework is a component in the design of fluorescent probes for biological imaging. chemimpex.com These probes allow for the high-precision visualization of cellular processes, contributing to advancements in biological and medical research. chemimpex.com

Applications as Ligands:

The indole-3-carbaldehyde structure is an effective building block for synthesizing ligands, particularly through the formation of Schiff bases. researchgate.net

Schiff Base Condensation: The aldehyde functional group readily reacts with primary amines to form Schiff bases (imines). This reaction is utilized to create multifunctional ligands capable of coordinating with various metal ions. sigmaaldrich.com These Schiff base ligands and their metal complexes have potential applications in catalysis and material science. For instance, indole-3-carboxaldehyde (B46971) can undergo Schiff base condensation to form components of multifunctional silica (B1680970) nano-vehicles and magnetic nanoparticles. sigmaaldrich.com

The table below summarizes key research findings related to the applications of indole-3-carbaldehyde derivatives.

Application AreaDerivative/StrategyKey Finding
Material Science Indole-3-carboxaldehydeCan be used in Schiff base condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles. sigmaaldrich.com
Dyes & Pigments 1-Ethyl-1H-indole-3-carbaldehydeServes as a valuable intermediate, enhancing color stability and vibrancy. chemimpex.com
Biological Imaging 1-Ethyl-1H-indole-3-carbaldehydeUsed in the design of fluorescent probes for visualizing cellular processes. chemimpex.com
Medicinal Chemistry Isatin-indole-3-carboxaldehyde hybridsA novel series of triazole-linked hybrids were synthesized as potent xanthine oxidase inhibitors. nih.gov

Advanced Spectroscopic and Spectrometric Characterization Techniques for 2 Ethyl 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy for indole-3-carbaldehyde derivatives reveals characteristic signals for the indole (B1671886) ring protons, the aldehyde proton, and any substituents. For the parent compound, 1H-indole-3-carbaldehyde , the aldehyde proton typically appears as a singlet around δ 9.9-10.1 ppm. rsc.orgrsc.org The indole N-H proton is often observed as a broad singlet at a downfield chemical shift, generally above δ 8.0 ppm. rsc.org The aromatic protons of the indole ring exhibit complex splitting patterns in the region of δ 7.2-8.5 ppm.

In the case of 1-ethyl-1H-indole-3-carbaldehyde , the presence of the ethyl group is confirmed by a quartet around δ 4.24 ppm and a triplet around δ 1.56 ppm. rsc.org For 1,2-dimethyl-1H-indole-3-carbaldehyde , singlets corresponding to the N-methyl and C2-methyl groups are observed. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group in indole-3-carbaldehydes is typically found in the downfield region of the spectrum, often between δ 184-186 ppm. rsc.org The carbons of the indole ring resonate in the aromatic region (δ 110-140 ppm).

For 2-Ethyl-1H-indole-3-carbaldehyde , while specific experimental data is not widely available, the expected ¹H and ¹³C NMR spectra would show characteristic signals for the ethyl group at the 2-position, in addition to the aldehyde and indole ring signals.

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1H-indole-3-carbaldehyde10.08 (s, 1H, CHO), 8.79 (s, 1H, NH), 8.40-7.29 (m, 5H, Ar-H)185.34 (CHO), 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 (Ar-C) rsc.org
1-ethyl-1H-indole-3-carbaldehyde10.01 (s, 1H, CHO), 8.31 (d, 1H, Ar-H), 7.75 (s, 1H, Ar-H), 7.38-7.31 (m, 3H, Ar-H), 4.24 (q, 2H, CH₂), 1.56 (t, 3H, CH₃)184.47 (CHO), 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98 (Ar-C), 41.89 (CH₂), 15.05 (CH₃) rsc.org
1,2-dimethyl-1H-indole-3-carbaldehyde10.11 (s, 1H, CHO), 8.26 (s, 1H, Ar-H), 7.28-7.27 (m, 3H, Ar-H), 3.65 (s, 3H, N-CH₃), 2.62 (s, 3H, C-CH₃)Data not available rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of 1H-indole-3-carbaldehyde and its derivatives is characterized by distinct absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is typically observed in the region of 1630-1700 cm⁻¹. The N-H stretching vibration of the indole ring usually appears as a broad band in the range of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H stretching vibrations from alkyl substituents, such as the ethyl group in This compound , would be expected in the 2850-2960 cm⁻¹ region.

CompoundKey IR Absorptions (cm⁻¹)Reference
1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde1646 (C=O), 1611, 1574, 1528 (C-C) researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In electrospray ionization mass spectrometry (ESI-MS), indole-3-carbaldehyde derivatives are typically observed as protonated molecules [M+H]⁺. For 1H-indole-3-carbaldehyde , the [M+H]⁺ ion is observed at m/z 146. rsc.org For 1-ethyl-1H-indole-3-carbaldehyde , the [M+H]⁺ ion is found at m/z 174, confirming the addition of an ethyl group. rsc.org

The fragmentation pathways of these compounds often involve the loss of small neutral molecules such as CO, HCN, and radicals, providing valuable clues about the molecular structure.

CompoundIonization Mode[M+H]⁺ (m/z)Reference
1H-indole-3-carbaldehydeESI-MS146 rsc.org
1-ethyl-1H-indole-3-carbaldehydeESI-MS174 rsc.org
1-methyl-1H-indole-3-carbaldehydeESI-MS160 rsc.org
1-phenyl-1H-indole-3-carbaldehydeESI-MS222 rsc.org
1-allyl-1H-indole-3-carbaldehydeESI-MS186 rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a crucial step in the confirmation of a new compound's identity.

For a derivative of 1H-indole-3-carbaldehyde, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For instance, the exact mass of a protonated molecule can be compared with the calculated mass for a proposed formula, with a mass error typically within a few parts per million (ppm).

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
1H-indole-3-carbaldehydeOrthorhombicPca2₁a = 14.0758 Å, b = 5.8059 Å, c = 8.6909 Å najah.edunih.gov

Theoretical and Computational Studies of 2 Ethyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of 2-Ethyl-1H-indole-3-carbaldehyde at a molecular level. DFT is widely used due to its balance of computational cost and accuracy, while ab initio methods, though more computationally intensive, can provide highly accurate benchmarks. nih.govmdpi.com

The electronic properties of this compound are dictated by the arrangement of its electrons in various molecular orbitals. Theoretical calculations are used to determine the energies and shapes of these orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. For indole (B1671886) derivatives, the HOMO is typically distributed over the indole ring, indicating its electron-rich nature, while the LUMO is often localized on the electron-withdrawing carbaldehyde group. This separation of frontier orbitals implies that charge transfer occurs from the indole ring to the aldehyde upon electronic excitation. researchgate.net

Natural Bond Orbital (NBO) analysis is another computational technique used to study charge distribution, donor-acceptor interactions, and the delocalization of electron density within the molecule. researchgate.net

Table 1: Predicted Electronic Properties of Indole Scaffolds This table presents representative data for indole derivatives based on computational studies to illustrate the type of information generated.

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.4 eVIndicates chemical reactivity and stability. researchgate.net
Dipole Moment3.5 DMeasure of the molecule's overall polarity.

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be used to verify experimental findings or to aid in structural elucidation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP functional), is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.netgithub.io The accuracy of these predictions can be very high, with mean absolute errors of less than 0.10 ppm for ¹H shifts being achievable, especially when solvent effects are included in the model. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations predict the positions of absorption bands in the Infrared (IR) spectrum. The results are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, the method can predict the absorption maxima (λ_max) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. researchgate.net

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for Indole-3-carbaldehyde Derivatives This table showcases the typical correlation between predicted and experimental data for related structures.

SpectroscopyGroup/ProtonPredicted ValueExperimental Value
¹H NMR (δ, ppm)Aldehyde (-CHO)9.9-10.1~10.0
¹³C NMR (δ, ppm)Carbonyl (C=O)184-186~185.1
IR (cm⁻¹)Carbonyl (C=O) stretch1640-1650~1646
UV-Vis (λ_max, nm)π → π* transition295-305~300

Conformational Analysis and Energetics

The ethyl group at position 2 and the carbaldehyde group at position 3 of this compound can rotate around their single bonds, leading to different spatial arrangements or conformers. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotational angles (dihedral angles).

Mechanistic Elucidation of Reaction Pathways through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and determine the most likely mechanism.

For example, studies on the reaction of a related indole-3-carboxaldehyde (B46971) derivative bearing an oxirane group showed that nucleophilic attack by an amine occurs preferentially at the oxirane ring rather than at the aldehyde carbon. researchgate.net Quantum-chemical calculations confirmed that the product resulting from the oxirane-opening pathway was thermodynamically more stable than the alternative Schiff base that would form from reaction at the aldehyde. researchgate.net This type of analysis allows for the prediction of regioselectivity and the rationalization of experimental outcomes.

Prediction of Chemical Reactivity and Selectivity Profiles

The reactivity of this compound can be predicted using several computational tools derived from DFT. The analysis of frontier molecular orbitals (HOMO and LUMO) provides a first approximation: the HOMO-rich indole ring is susceptible to electrophilic attack, while the LUMO-concentrated aldehyde carbon is a prime site for nucleophilic attack.

A more quantitative approach involves the use of reactivity descriptors such as the Fukui function, which identifies the sites in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface visually represents the charge distribution on the molecule, with red regions (negative potential) indicating electron-rich areas prone to electrophilic attack and blue regions (positive potential) indicating electron-poor areas susceptible to nucleophilic attack. researchgate.net For indole-3-carbaldehydes, MEP maps typically show a strong negative potential around the aldehyde oxygen and a positive potential near the aldehyde carbon and the N-H proton. researchgate.net

Molecular Modeling and Docking Studies (Related to Scaffold Functionality)

The indole-3-carbaldehyde scaffold is a common feature in molecules designed for biological activity. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to the active site of a target protein. ajchem-a.comgrafiati.com

Docking studies on new 3-ethyl-1H-indole derivatives have been performed to evaluate their potential as selective COX-2 inhibitors. ajchem-a.com These studies predicted strong binding affinities, with docking scores significantly better than reference drugs like meloxicam. ajchem-a.com The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds between the ligand and amino acid residues (e.g., ARG120, TYR355) and hydrophobic interactions with other residues in the binding pocket. ajchem-a.com Such studies are invaluable for structure-based drug design, allowing for the rational optimization of the indole scaffold to improve binding affinity and selectivity for a specific biological target.

Table 3: Representative Molecular Docking Results for Indole Derivatives This table provides example data from docking studies on related indole compounds to illustrate the outputs of such analyses.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Indole Derivative IIbCOX-2-11.35ALA527, ARG120, TYR355, LYS360 (H-bonds). ajchem-a.com
Meloxicam (Reference)COX-2-6.89N/A. ajchem-a.com
Indole Derivative A3TgCDPK1N/AHydrogen bonding via aldehyde group. grafiati.com

Future Perspectives and Emerging Research Directions for 2 Ethyl 1h Indole 3 Carbaldehyde

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry's shift towards environmentally benign methodologies has spurred the development of greener synthetic routes for indole (B1671886) derivatives. Traditional methods for preparing indole-3-carbaldehydes often rely on harsh reagents and conditions, such as the Vilsmeier-Haack and Reimer-Tiemann reactions. ekb.egresearchgate.net These classic approaches, while effective, generate significant waste and utilize hazardous materials. researchgate.net

In response, researchers are exploring more sustainable alternatives. Recent advancements include the use of milder catalysts and more environmentally friendly solvents. For instance, methods employing silica-supported ceric ammonium (B1175870) nitrate (B79036) and visible-light-promoted aerobic oxidation have been developed for the formylation of indoles. ekb.egresearchgate.net Furthermore, electrochemical synthesis is emerging as a promising green alternative, offering mild reaction conditions and high selectivity. researchgate.net The biosynthesis of indole-3-carbaldehyde from tryptophan using enzymes also presents a compelling green pathway. nih.gov These efforts align with the growing demand for sustainable chemical manufacturing and are crucial for the future production of 2-Ethyl-1H-indole-3-carbaldehyde and its derivatives.

Advancements in Catalysis for Enhanced Derivatization

Catalysis is at the heart of modern organic synthesis, and the functionalization of the indole core is no exception. Transition-metal catalysis, in particular, has revolutionized the ability to selectively modify the indole ring at various positions. researchgate.netrsc.org While the C2 and C3 positions are inherently more reactive, significant progress has been made in the challenging C4–C7 functionalization of the benzenoid ring. rsc.orgrsc.orgacs.org

For this compound, advancements in catalysis open up a wealth of possibilities for creating diverse derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, and alkynyl groups. mdpi.com The development of novel ligands and catalyst systems continues to improve the efficiency and scope of these transformations, enabling the synthesis of previously inaccessible molecules. rsc.orgacs.org Moreover, the exploration of metal-free catalytic systems is gaining traction, offering cost-effective and less toxic alternatives for derivatization. researchgate.net

Exploration of Novel and Unprecedented Reaction Pathways

Beyond established synthetic methods, the exploration of novel reaction pathways is crucial for unlocking the full potential of this compound. The aldehyde functionality at the C3 position serves as a versatile handle for a wide range of transformations. researchgate.netscirp.org Knoevenagel condensation, for example, allows for the introduction of various functional groups, leading to the synthesis of diverse heterocyclic systems. scirp.org

Researchers are continually seeking unprecedented reactions to build molecular complexity in a single step. Multicomponent reactions (MCRs), which combine three or more reactants in a one-pot synthesis, are particularly attractive for their efficiency and atom economy. researchgate.netresearchgate.net The development of new MCRs involving this compound could provide rapid access to libraries of complex molecules with potential biological activities. Furthermore, investigating dearomatization reactions of the indole ring can lead to the formation of three-dimensional indoline (B122111) scaffolds, a challenging but rewarding endeavor in organic synthesis. researchgate.net

Development of Highly Functionalized and Structurally Complex Derivatives

The demand for novel therapeutic agents and functional materials drives the synthesis of increasingly complex and highly functionalized molecules. This compound is an ideal starting point for constructing such intricate structures. researchgate.netresearchgate.net The strategic combination of C-H activation, cross-coupling reactions, and multicomponent strategies allows for the precise installation of various substituents around the indole core. mdpi.comlongdom.org

The synthesis of indole-based planar-chiral macrocycles, for instance, represents a significant challenge and an area of active research. researchgate.net The unique three-dimensional structures of these macrocycles make them attractive targets for drug discovery. The development of methods to control stereochemistry during the synthesis of derivatives from this compound is also a key focus. The ability to generate enantiomerically pure compounds is often critical for their biological activity.

Integration into Advanced Materials and Technologies

The unique photophysical and electronic properties of the indole nucleus make its derivatives promising candidates for applications in materials science. Indole-containing compounds are being explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and as chromophores. nih.gov The aldehyde group of this compound can be readily modified to tune the electronic properties of the resulting molecule, making it a versatile building block for new materials.

Future research will likely focus on the rational design and synthesis of this compound derivatives with specific material properties. This includes the development of polymers incorporating the indole motif and the synthesis of novel ligands for the creation of functional metal-organic frameworks (MOFs). The integration of these indole-based compounds into advanced technologies holds the promise of creating next-generation electronic devices and sensors. ontosight.ai

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, where indole derivatives are formylated using POCl₃ and DMF. For 2-ethyl substitution, Friedel-Crafts alkylation can introduce the ethyl group at the 2-position prior to formylation . Optimization involves adjusting catalyst ratios (e.g., POCl₃ stoichiometry), reaction temperature (60–80°C), and solvent polarity. Yields >80% are achievable with strict anhydrous conditions and inert atmospheres .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl at C2: δ ~1.3 ppm for CH₃; aldehyde proton at ~10 ppm) .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and N-H indole stretch at ~3400 cm⁻¹ .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for verifying molecular geometry .

Advanced Research Questions

Q. How does the introduction of an ethyl group at the 2-position influence the biological activity of indole-3-carbaldehyde derivatives compared to other substituents?

  • Methodological Answer : The ethyl group enhances lipophilicity, improving membrane permeability in cellular assays. Comparative studies with halogen (e.g., 6-iodo ) or aryl (e.g., 4-chlorophenyl ) substituents show:

  • Antitumor Activity : 2-Ethyl derivatives exhibit higher cytotoxicity against breast cancer cells (IC₅₀ ~12 µM) than 6-iodo analogs (IC₅₀ ~25 µM), likely due to enhanced hydrophobic interactions .

  • Antimicrobial Efficacy : Ethyl substitution reduces antibacterial potency compared to electron-withdrawing groups (e.g., -NO₂), suggesting substituent electronic effects dominate over lipophilicity in bacterial target binding .

    Table 1: Substituent Effects on Biological Activity

    Substituent (Position)Biological ActivityKey FindingReference
    2-EthylAntitumorIC₅₀: 12 µM (MCF-7 cells)
    6-IodoAntimicrobialMIC: 8 µg/mL (S. aureus)
    4-ChlorophenylAntiviral70% inhibition (HBV replication)

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

  • Purity Validation : Use HPLC-MS (>98% purity) to rule out byproducts .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies binding affinities to targets like topoisomerase II, clarifying structure-activity relationships .

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